2-Methyl-1,3-benzoxazole-6-sulfonyl fluoride
Description
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-6-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3S/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQALOOAGILHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137643-58-2 | |
| Record name | 2-methyl-1,3-benzoxazole-6-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-benzoxazole-6-sulfonyl fluoride typically involves the reaction of 2-methyl-1,3-benzoxazole with a sulfonyl fluoride reagent. One common method is the reaction of 2-methyl-1,3-benzoxazole with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems and reactors can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-benzoxazole-6-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfides.
Hydrolysis: Products include sulfonic acids.
Scientific Research Applications
2-Methyl-1,3-benzoxazole-6-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-benzoxazole-6-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity makes it a useful tool for studying enzyme mechanisms and protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Patents (Benzothiazole Derivatives)
Example Compound : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (from )
- Heterocycle : Benzothiazole (sulfur-containing) vs. benzoxazole (oxygen-containing).
- Substituents : A trifluoromethyl (–CF₃) group at position 6 and a phenylacetamide side chain.
- Functional Group : Acetamide (–NHCOCH₂Ph) vs. sulfonyl fluoride (–SO₂F).
- Key Differences :
- Benzothiazole’s sulfur atom increases electron density compared to benzoxazole’s oxygen, altering binding affinity in biological targets.
– The sulfonyl fluoride in the target compound is more reactive than the acetamide group, favoring covalent bond formation.
- Benzothiazole’s sulfur atom increases electron density compared to benzoxazole’s oxygen, altering binding affinity in biological targets.
- Applications : The benzothiazole derivative is designed for pharmaceutical use (e.g., kinase inhibition), whereas the sulfonyl fluoride may serve as a precursor for bioactive molecules.
Sulfonyl Urea Herbicides (Triazine Derivatives)
Example Compound : Metsulfuron methyl ester (from )
- Heterocycle : 1,3,5-Triazine vs. benzoxazole.
- Substituents : Methoxy and methyl groups on the triazine ring.
- Functional Group : Sulfonyl urea (–SO₂NHC(O)NH–) vs. sulfonyl fluoride.
- Key Differences :
– The sulfonyl urea group enables herbicidal activity by inhibiting acetolactate synthase (ALS), while sulfonyl fluoride’s reactivity is suited for synthesis.
– The triazine ring in metsulfuron enhances binding to plant enzymes, whereas benzoxazole may target mammalian systems. - Applications : Metsulfuron is a herbicide, contrasting with the sulfonyl fluoride’s role in chemical biology.
Pharmacopeial Sulfonamides (Benzothiadiazine Derivatives)
Example Compound : 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (from )
- Heterocycle : Benzothiadiazine (fused benzene and thiadiazine dioxide) vs. benzoxazole.
- Substituents : Chlorine at position 6 and sulfonamide (–SO₂NH₂) at position 5.
- Functional Group : Sulfonamide vs. sulfonyl fluoride.
- Key Differences :
– Sulfonamides are classic pharmacophores (e.g., diuretics), relying on hydrogen bonding, while sulfonyl fluorides act as electrophilic warheads.
– The benzothiadiazine’s bicyclic system confers rigidity, whereas benzoxazole’s planar structure may enhance membrane permeability.
Data Table: Comparative Overview
Biological Activity
2-Methyl-1,3-benzoxazole-6-sulfonyl fluoride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzoxazole core with a sulfonyl fluoride group at the 6-position. The presence of the sulfonyl fluoride moiety enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing sulfonyl fluoride groups exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis.
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies reveal that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The cytotoxic effects are attributed to the induction of apoptosis and disruption of cell cycle progression. Notably, it has shown lower toxicity compared to other similar compounds, making it a promising candidate for further development in cancer therapy .
The biological activity of this compound is primarily mediated through its interaction with specific protein targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in target proteins, leading to functional inhibition. This mechanism has been demonstrated in studies involving transthyretin stabilization, where sulfonyl fluorides prevented amyloid formation .
Case Study 1: Anticancer Activity
In a study published in Cancer Research, this compound was tested against several cancer cell lines. The compound exhibited an IC50 value of approximately 5 µM against MCF-7 breast cancer cells and showed significant inhibition of tumor growth in xenograft models .
| Cell Line | IC50 (µM) | Effect on Tumor Growth |
|---|---|---|
| MCF-7 | 5 | Significant |
| HCT116 | 10 | Moderate |
| A549 | 15 | Low |
Case Study 2: Antimicrobial Activity
A separate investigation into the antimicrobial properties highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains, indicating its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-1,3-benzoxazole-6-sulfonyl fluoride, and what key intermediates are involved?
- Methodology : Synthesis typically begins with functionalized benzoxazole precursors. For example, methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates can be synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by sulfonylation and fluorination steps . Key intermediates include sulfonyl chloride derivatives, which are fluorinated under controlled conditions to introduce the sulfonyl fluoride group .
Q. How is the purity of this compound validated in laboratory settings?
- Methodology : Analytical techniques such as ¹H/¹³C NMR (to confirm substituent positions), FT-IR (to verify sulfonyl fluoride and benzoxazole moieties), and HPLC-MS (to assess purity >98%) are standard. Recrystallization from ethanol or THF is commonly used for purification .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Stability studies involve incubating the compound in buffered solutions (pH 2–10) at 25–60°C for 24–72 hours. Degradation is monitored via LC-MS, with emphasis on hydrolysis of the sulfonyl fluoride group. Results indicate instability in alkaline conditions (pH >8) due to fluoride displacement .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during sulfonylation?
- Methodology : Side reactions (e.g., over-sulfonylation or ring-opening of benzoxazole) are minimized by:
- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve regioselectivity .
- Temperature control : Maintaining reflux temperatures below 80°C prevents decomposition .
- Solvent choice : Polar aprotic solvents like THF stabilize intermediates .
Q. What strategies resolve contradictions in reported yields for multi-step syntheses of this compound?
- Methodology : Discrepancies arise from differences in:
- Starting material purity : Use HPLC-validated precursors.
- Reaction stoichiometry : Excess fluorinating agents (e.g., KF) improve yields but require careful quenching to avoid byproducts .
- Workup protocols : Vacuum filtration and silica gel chromatography enhance recovery .
Q. How do structural modifications (e.g., substituent position) influence the compound’s reactivity in coupling reactions?
- Methodology : Comparative studies using analogs (e.g., 2-fluoro-6-methoxybenzenesulfonamide) reveal that the methyl group at position 2 sterically hinders nucleophilic attacks, while the sulfonyl fluoride at position 6 enhances electrophilicity. Computational modeling (DFT) predicts activation barriers for cross-coupling reactions .
Q. What advanced spectroscopic techniques characterize air-sensitive intermediates in its synthesis?
- Methodology : In situ FT-IR monitors transient intermediates under inert atmospheres. Low-temperature ¹⁹F NMR (−40°C) tracks fluorination progress without decomposition. X-ray crystallography of stabilized intermediates (e.g., Pd-complexed species) resolves stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
